Diethyl Pyrocarbonate

Beschreibung

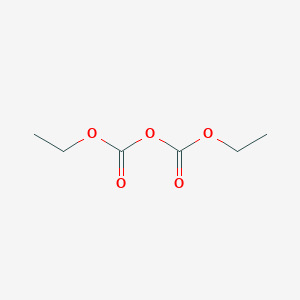

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethoxycarbonyl ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-3-9-5(7)11-6(8)10-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYPMLJYZAEMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051764 | |

| Record name | Diethyl pyrocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid with a fruity odor. [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Diethyl pyrocarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13805 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl dicarbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1609-47-8 | |

| Record name | Diethyl dicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl pyrocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarbonic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl pyrocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl pyrocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PYROCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMR3LZG146 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl dicarbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Diethyl dicarbonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanisms of Molecular Interaction and Biological Inactivation

Covalent Modification of Protein Residues by Diethyl Pyrocarbonate

DEPC's interaction with proteins is characterized by the covalent modification of amino acid side chains, a process that can provide significant insights into protein structure and function. nih.gov Mass spectrometry has become a powerful tool for identifying these modifications with residue-level precision. jove.com

As a highly electrophilic molecule, this compound readily reacts with nucleophilic side chains of amino acids. nih.govnih.gov This reaction involves a nucleophilic substitution at one of the carbonyl carbons of DEPC, resulting in the addition of a carbethoxy group (+72.021 Da) to the amino acid residue. nih.gov This covalent modification can alter the charge, size, and hydrogen-bonding capacity of the modified residue, thereby disrupting protein structure and function. The extent of modification is kinetically controlled and influenced by factors such as the concentrations of the protein and DEPC, reaction time, and temperature. nih.gov

DEPC exhibits a notable specificity for certain nucleophilic amino acid residues, with a particularly strong reactivity towards histidine. wikipedia.org It also readily modifies lysine (B10760008), cysteine, and tyrosine residues. nih.govwikipedia.org This specificity makes DEPC a valuable tool for identifying key residues within the active sites of enzymes. By observing which modifications lead to a loss of enzyme activity, researchers can infer the importance of those specific residues in catalysis or substrate binding. The modification of these residues can be used to study protein-ligand interactions, as the binding of a ligand can protect certain residues from DEPC modification by reducing their solvent accessibility. nih.gov

Table 1: Amino Acid Residues Modified by this compound

| Amino Acid | Type of Residue | Reactivity with DEPC |

|---|---|---|

| Histidine | Nucleophilic | Strong |

| Lysine | Nucleophilic | Moderate |

| Cysteine | Nucleophilic | Moderate |

| Tyrosine | Nucleophilic | Moderate |

| Serine | Weakly Nucleophilic | Dependent on microenvironment |

| Threonine | Weakly Nucleophilic | Dependent on microenvironment |

| N-terminus | Nucleophilic | Can be modified |

This table is generated based on data from multiple sources. nih.govwikipedia.orgnih.gov

While DEPC readily modifies highly nucleophilic residues, its reactivity with weakly nucleophilic side chains like those of serine, threonine, and tyrosine is significantly influenced by the protein's three-dimensional structure. nih.gov The local microenvironment surrounding these residues plays a crucial role in tuning their reactivity. nih.gov For instance, the presence of nearby hydrophobic residues can enhance the reactivity of serine, threonine, and tyrosine with DEPC. nih.gov This phenomenon is valuable as it allows DEPC to serve as a sensitive probe for a protein's higher-order structure, providing more extensive structural information than would be possible if it only reacted with the most nucleophilic residues. nih.gov

A key feature of the modification of histidine by DEPC is its reversibility. The carbethoxylated histidine residue can be restored to its original state by treatment with a nucleophilic agent such as hydroxylamine (B1172632) at a neutral pH. nih.govresearchgate.net This reversibility is a significant advantage in studies aiming to confirm that the inactivation of an enzyme is specifically due to the modification of histidine residues. By demonstrating that the enzyme's activity is restored upon removal of the carbethoxy group, researchers can more definitively link the modified histidine to the enzyme's function. However, it's important to note that modifications of other residues, such as lysine and the N-terminus, are generally not reversible. nih.gov

Beyond its use as a modifying agent, this compound can also function as a condensing agent in the formation of peptide bonds. uni-kiel.dewikipedia.org In peptide synthesis, a carboxylic acid group is activated to facilitate its reaction with an amino group. tcichemicals.com DEPC can serve this purpose by activating the carboxyl group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another amino acid, thereby forming a peptide linkage. uni-kiel.dewikipedia.org This application, however, requires careful control to avoid side reactions and ensure the integrity of the resulting peptide. uni-kiel.de

Interaction and Modification of Nucleic Acids by this compound

While DEPC is widely used to inactivate RNases to protect RNA integrity, it is crucial to understand that DEPC itself can react with and modify nucleic acid bases. nih.govnih.gov This reactivity underscores the importance of removing DEPC from solutions, typically by autoclaving, before introducing RNA samples. wikipedia.org

The primary target of DEPC in nucleic acids is the adenine (B156593) base. nih.govnih.gov The reaction with adenine is facile and results in the opening of the imidazole (B134444) ring to form 5(4)-N-carbethoxyaminoimidazole-4(5)-N′-carbethoxycarboxamidine. nih.govnih.gov This modification can disrupt the structure and function of RNA molecules. DEPC has also been reported to react with guanine (B1146940), cytosine, and uracil (B121893) bases and their corresponding nucleosides. acs.org The potential for such modifications highlights the need for caution when using DEPC in studies involving nucleic acids, as even trace amounts can lead to chemical alterations that may interfere with downstream applications like in vitro transcription. wikipedia.org Despite this reactivity, DEPC-based covalent labeling mass spectrometry has been shown to be a viable method for studying protein-nucleic acid interactions, as the presence of non-binding DNA does not significantly alter protein reactivity, allowing for the identification of binding sites through changes in labeling patterns. acs.org

Covalent Adduct Formation with Adenosine (B11128) in Single-Stranded Regions

This compound is known to react preferentially with adenosine residues in single-stranded or structurally accessible regions of nucleic acids. This reactivity makes it a powerful tool for probing DNA and RNA secondary structures. The interaction is not a simple binding but a covalent modification that results in the opening of the purine (B94841) ring.

When DEPC reacts with adenine, it leads to the formation of 5(4)-N-carbethoxyaminoimidazole-4(5)-N'-carbethoxycarboxamidine. nih.govnih.gov This reaction involves the carbethoxylation of the imidazole portion of the adenine base. The specificity for single-stranded regions arises because the target sites on the adenosine base are typically protected within the helical structure of double-stranded nucleic acids. The modification of adenosine-containing nucleotides and dinucleoside phosphates by DEPC has been well-documented, highlighting its utility in studying nucleic acid components. researchgate.net

Table 1: Reaction of this compound with Adenine

| Reactant | Product | Key Feature |

|---|

Reactivity with Purines in Z-DNA and B-DNA Conformations

The reactivity of this compound with purine residues is highly dependent on the conformation of the DNA double helix. While DEPC shows baseline reactivity with purines in the common right-handed B-DNA form, it exhibits significantly enhanced reactivity, or "hyperreactivity," with purines located in regions that adopt the left-handed Z-DNA conformation. nih.govsigmaaldrich.comnih.gov

This hyperreactivity is linked to the degree of negative supercoiling in the DNA molecule, which can induce the transition from B-DNA to Z-DNA in specific sequences. nih.govsigmaaldrich.com As the negative superhelical density increases, certain purine residues within these Z-DNA forming regions can become 5- to 10-fold more reactive to DEPC compared to their counterparts in relaxed or B-DNA structures. sigmaaldrich.comnih.gov This phenomenon allows DEPC to be used as a sensitive probe to detect the presence of non-B-DNA structures, such as Z-DNA, within plasmids and other DNA molecules. nih.govsigmaaldrich.com

Table 2: DEPC Reactivity with DNA Conformations

| DNA Conformation | Purine Reactivity | Influencing Factor |

|---|---|---|

| B-DNA | Baseline | Standard right-handed helical structure. |

Advanced Methodologies and Research Applications

Methodologies for Nuclease Inactivation in Biological Sample Preparation

Nuclease contamination presents a significant challenge in molecular biology, as these enzymes can rapidly degrade nucleic acids, compromising experimental outcomes. Diethyl pyrocarbonate (DEPC) is a chemical reagent widely employed to inactivate nucleases, particularly ribonucleases (RNases), in aqueous solutions and on laboratory equipment.

This compound (DEPC) is a potent, non-specific inhibitor of nucleases, with a particularly strong action against ribonucleases (RNases). wordpress.comsigmaaldrich.com Its inhibitory mechanism relies on the covalent modification of specific amino acid residues within the active site of these enzymes. wordpress.com Nucleases, like many enzymes, possess critical amino acid residues such as histidine, lysine (B10760008), cysteine, and tyrosine that are essential for their catalytic function. wikipedia.orgbitesizebio.com DEPC, being a highly electrophilic molecule, readily reacts with the nucleophilic side chains of these amino acids. jove.com

The primary target for DEPC is the imidazole (B134444) ring of histidine residues. wikipedia.orgresearchgate.net This reaction, known as carbethoxylation, results in the formation of N-carbethoxyimidazole derivatives. wikipedia.org This modification is particularly effective because histidine is a common component of the active site of RNases and plays a crucial role in the catalytic mechanism of breaking the phosphodiester bonds in RNA. bitesizebio.comsusupport.com By modifying this key residue, DEPC irreversibly inactivates the enzyme. bitesizebio.com

While the reaction with histidine is the most prominent, DEPC also modifies other amino acid residues, including lysine, cysteine, tyrosine, serine, and threonine, as well as the N-terminus of proteins. wikipedia.orgjove.comnih.govsigmaaldrich.com The reaction with lysine and cysteine residues also contributes to the inactivation of nucleases. researchgate.net DEPC can act as a condensing agent between the ε-amino groups of lysine and the carboxyl groups of aspartic or glutamic acid. biobasic.combiofargo.com This cross-linking can further disrupt the enzyme's structure and function.

The effectiveness of DEPC as a nuclease inhibitor is dependent on the concentration of both DEPC and the contaminating nucleases. bitesizebio.com A standard 0.1% (v/v) solution of DEPC is generally sufficient to inactivate low levels of RNase contamination. bitesizebio.comsigmaaldrich.com However, higher concentrations of RNase may require a corresponding increase in the DEPC concentration for complete inactivation. bitesizebio.com

It is important to note that DEPC is unstable in aqueous solutions and undergoes hydrolysis to ethanol (B145695) and carbon dioxide. wikipedia.orgbiobasic.comusbio.net This breakdown is accelerated by heat and the presence of nucleophiles. bitesizebio.com Therefore, after treatment, solutions are typically autoclaved to degrade any remaining DEPC, as its presence can interfere with downstream enzymatic reactions and even modify RNA molecules. wordpress.comwikipedia.orgbitesizebio.com

The preparation of nuclease-free water and solutions is a critical first step for many molecular biology experiments, particularly those involving RNA. A standard and widely adopted protocol involves the use of this compound (DEPC).

Preparing DEPC-Treated Water:

Add DEPC to water to a final concentration of 0.1% (v/v). This is typically achieved by adding 1 ml of DEPC to 1 liter of water. biobasic.com

Stir or shake the solution until the DEPC globules have completely dissolved. biobasic.combiofargo.com

Incubate the solution for at least 2 hours at 37°C or overnight at room temperature. wordpress.comwikipedia.orgbitesizebio.com This allows time for the DEPC to react with and inactivate any contaminating nucleases.

Autoclave the DEPC-treated water for a minimum of 15 minutes per liter to inactivate the DEPC itself. wikipedia.orgbiobasic.combitesizebio.com The autoclaving process hydrolyzes DEPC into carbon dioxide and ethanol. wikipedia.org

Treating Laboratory Consumables:

Plasticware and glassware can also be rendered nuclease-free using DEPC.

Immerse the items in a 0.1% DEPC solution and incubate overnight at room temperature. researchgate.net

Rinse the items thoroughly with DEPC-treated, autoclaved water to remove any residual DEPC. researchgate.net

For glassware, a subsequent baking step at a high temperature (e.g., 300°C for 2 hours) can be performed for complete assurance of nuclease inactivation. wordpress.com Alternatively, glassware can be incubated with a DEPC solution for 30-60 minutes and then autoclaved. sigmaaldrich.com

It is crucial to note that DEPC is incompatible with certain buffers, such as Tris and HEPES, because the amine groups in these buffers will react with and inactivate the DEPC. wikipedia.orgbitesizebio.combitesizebio.com Therefore, solutions containing these buffers cannot be directly treated with DEPC. Instead, the individual components of the buffer should be dissolved in DEPC-treated water after the water has been autoclaved.

| Reagent/Consumable | DEPC Treatment Protocol | Incubation | Post-Treatment |

| Aqueous Solutions (e.g., water, PBS) | Add DEPC to 0.1% (v/v) | ≥ 2 hours at 37°C or overnight at room temperature | Autoclave for ≥ 15 min/L |

| Plasticware | Immerse in 0.1% DEPC solution | Overnight at room temperature | Rinse with DEPC-treated, autoclaved water |

| Glassware | Immerse in 0.1% DEPC solution | 30-60 minutes | Autoclave, then bake at high temperature (optional) |

While DEPC treatment is a long-established method for nuclease inactivation, alternative techniques exist, with ultrafiltration being a notable example. Each method presents distinct advantages and disadvantages.

DEPC Treatment:

Efficacy: DEPC is a highly effective, non-specific inhibitor of RNases. sigmaaldrich.com It chemically modifies and irreversibly inactivates nuclease enzymes. bitesizebio.com

Drawbacks:

Chemical Reactivity: DEPC is a suspected carcinogen and reacts with various nucleophiles, including essential components of some buffers like Tris and HEPES. wikipedia.orgsigmaaldrich.com

Byproducts: The hydrolysis of DEPC during autoclaving produces ethanol and carbon dioxide. sigmaaldrich.com Residual DEPC or its byproducts can inhibit downstream enzymatic reactions and modify adenine (B156593) residues in RNA. wikipedia.orgsigmaaldrich.com

Time and Energy: The process requires a significant incubation period followed by autoclaving, which consumes time and energy. sigmaaldrich.com

Incomplete Removal: The nucleases are inactivated but not physically removed from the solution. sigmaaldrich.com

Ultrafiltration:

Efficacy: Ultrafiltration utilizes a membrane with a specific molecular weight cutoff to physically remove molecules larger than the pore size, including nucleases, from a solution. This method effectively produces nuclease-free water. sigmaaldrich.com

Advantages:

Safety: It avoids the use of hazardous chemicals like DEPC. sigmaaldrich.com

Purity: It physically removes nucleases rather than just inactivating them, and it does not introduce any chemical byproducts into the solution. sigmaaldrich.com

Convenience: Ultrafiltration can be integrated into a water purification system, providing nuclease-free water on demand without the need for lengthy incubation and autoclaving steps. sigmaaldrich.com

Comparative Summary:

| Feature | DEPC Treatment | Ultrafiltration |

| Mechanism | Chemical inactivation of nucleases | Physical removal of nucleases |

| Efficacy | High for nuclease inactivation | High for nuclease removal |

| Safety | Suspected carcinogen, requires careful handling | Safe, no hazardous chemicals |

| Byproducts | Ethanol, CO2, potential for residual DEPC | None |

| Compatibility | Incompatible with amine-containing buffers (e.g., Tris) | Compatible with most aqueous solutions |

| Time/Energy | Time-consuming (incubation + autoclaving) | Fast, on-demand |

| Nuclease State | Inactivated but present | Physically removed |

Structural Biology Investigations Utilizing this compound

Beyond its role in nuclease inactivation, this compound serves as a valuable tool in structural biology for probing the conformation and active sites of proteins and for mapping the secondary and tertiary structures of RNA.

This compound's reactivity with specific amino acid side chains makes it a useful reagent for identifying residues that are crucial for a protein's function, particularly those within active sites, and for mapping a protein's surface accessibility.

The principle behind this application is that DEPC will modify accessible amino acid residues on the protein's surface. researchgate.net If a particular residue is located within the active site or a ligand-binding pocket, its accessibility to DEPC may be altered in the presence of a substrate, inhibitor, or binding partner.

A common experimental approach involves treating a protein with DEPC in the presence and absence of a protective ligand (e.g., a substrate or inhibitor). oup.com If the ligand binds to the active site, it will shield the residues in that region from modification by DEPC. By comparing the modification patterns of the protein under both conditions, researchers can identify the residues that are protected by the ligand and are therefore likely part of the active site. For example, in studies of α-glucosidase I, the inhibitor deoxynojirimycin was shown to protect histidine and tyrosine residues from modification by DEPC, indicating their involvement in the enzyme's catalytic activity. oup.com

Furthermore, the extent of DEPC modification can provide information about the conformational state of a protein. Changes in protein conformation can expose or bury certain amino acid residues, altering their reactivity with DEPC. This has been used to study substrate-induced conformational changes in enzymes like the sarcoplasmic reticulum Ca²⁺-ATPase. researchgate.net

Mass spectrometry is a powerful technique used in conjunction with DEPC labeling to identify the specific residues that have been modified. jove.comnih.govnih.gov By digesting the DEPC-treated protein and analyzing the resulting peptides, the exact location and extent of modification can be determined. nih.gov It is important to consider that the stability of DEPC modifications can vary depending on the amino acid and the pH, with modifications to histidine being reversible. wikipedia.orgnih.govnih.gov

This compound is also employed as a chemical probe to investigate the higher-order structure of ribonucleic acid (RNA). The basis for this application lies in DEPC's ability to selectively modify adenine bases that are not involved in Watson-Crick base pairing.

In the context of RNA structure, DEPC specifically carbethoxylates the N7 position of adenine residues. nih.gov This position is typically involved in Hoogsteen or other non-canonical base pairing interactions but is accessible in single-stranded regions or regions with conformational flexibility. Therefore, DEPC can be used to distinguish between adenines in double-helical regions and those in loops, bulges, or other non-duplex structures.

The experimental workflow for RNA structure probing with DEPC generally involves the following steps:

Incubating the RNA molecule with a controlled amount of DEPC.

The modification reaction is then stopped.

The sites of modification are identified, typically by primer extension. A reverse transcriptase enzyme is used to synthesize a complementary DNA (cDNA) strand from a primer that binds to the RNA. The reverse transcriptase will pause or terminate at the site of the DEPC-modified adenine.

The resulting cDNA fragments are then separated by gel electrophoresis, and the positions of the stops correspond to the locations of the modified adenines in the original RNA molecule.

By analyzing the pattern of DEPC modification, researchers can infer which adenine residues are in single-stranded or conformationally dynamic regions, providing valuable insights into the RNA's secondary and tertiary structure. This technique has been instrumental in mapping the structure of various RNA molecules, including ribosomal RNAs and ribozymes. It is important to note that DEPC can also modify purine (B94841) residues in RNA through carboxyethylation of histidyl residues. biobasic.combiofargo.com

Characterization of Protein-Nucleic Acid Binding Interfaces and Allosteric Changes via Covalent Labeling-Mass Spectrometry

This compound (DEPC) coupled with covalent labeling-mass spectrometry (CL-MS) has emerged as a valuable technique for elucidating the structural details of protein-nucleic acid interactions. nih.govacs.org This method provides insights into the specific binding sites and conformational changes that occur upon complex formation. nih.govacs.org

The fundamental principle of DEPC-based CL-MS lies in the differential reactivity of amino acid residues within a protein when it is free versus when it is part of a protein-nucleic acid complex. nih.gov DEPC modifies several nucleophilic amino acid side chains, including histidine, lysine, serine, threonine, and tyrosine. umass.eduresearchgate.net The extent of this modification is sensitive to the residue's solvent accessibility and local microenvironment. researchgate.net When a protein binds to a nucleic acid, the residues at the binding interface are shielded, leading to a reduction in their reactivity with DEPC. nih.govacs.org By comparing the modification patterns of the free protein with the bound protein using mass spectrometry, researchers can pinpoint the residues involved in the interaction. nih.gov

A notable application of this technique was the characterization of the binding of two DNA aptamers to thrombin. nih.govacs.org The study revealed reduced DEPC labeling at residues within the known binding interfaces of thrombin for each aptamer. nih.govacs.org This demonstrated the ability of DEPC CL-MS to accurately map the binding sites.

Furthermore, DEPC CL-MS is sensitive enough to detect allosteric changes—structural alterations at sites distant from the direct binding interface. nih.govacs.orgacs.org In the thrombin-aptamer study, changes in DEPC labeling were observed in the active site and other exosites of thrombin upon aptamer binding, highlighting significant allosteric regulation. nih.govacs.orgacs.org This capability is crucial for understanding the broader functional consequences of protein-nucleic acid interactions.

The versatility of DEPC CL-MS extends to studying complex systems, including membrane-associated proteins. nih.gov For instance, it has been used to investigate the interactions within a membrane-associated chemoreceptor system, providing structural information consistent with existing models and offering new insights where other methods have been limited. nih.govnih.gov

Table 1: Application of DEPC Covalent Labeling-Mass Spectrometry in Protein-Nucleic Acid Interaction Studies

| System Studied | Key Findings | References |

|---|---|---|

| Thrombin and DNA Aptamers | Identified binding interfaces through reduced DEPC labeling. Detected allosteric changes in the active site and exosites upon aptamer binding. | nih.govacs.orgacs.org |

| Chemotaxis Histidine Kinase (CheA) Complex | Provided structural and binding information for the ternary complex, consistent with existing models. | nih.govnih.gov |

| Membrane-Bound Tumor Necrosis Factor α (mTNFα) and Antibodies | Mapped antibody binding epitopes and identified allosteric changes in the mTNFα homotrimer. | acs.orgnih.gov |

Detection of DNA Strand Separation and Structural Distortions in Deoxyribonucleic Acid Probing Assays

This compound is a valuable chemical probe for identifying regions of non-B-form DNA, particularly areas of strand separation or other structural distortions. nih.govspringernature.comnih.gov Its utility lies in its preferential reaction with purine bases, specifically adenosine (B11128) and guanine (B1146940), that are unstacked or in a single-stranded conformation. nih.govoup.com This makes DEPC a powerful tool for footprinting assays aimed at understanding DNA-protein interactions and the conformational dynamics of DNA. nih.govspringernature.com

The reaction mechanism involves the carbethoxylation of the N-7 position of adenine and guanine residues by DEPC. oup.com This modification is significantly more efficient when the bases are not constrained by the regular B-DNA double helix, such as in melted DNA regions, bubbles, or areas with unusual secondary structures. nih.govspringernature.com The modified sites can then be identified by subsequent piperidine (B6355638) treatment, which induces strand scission at the modified purines, allowing for precise localization at the nucleotide level via gel electrophoresis. oup.com

DEPC probing has been instrumental in studying various DNA structures and interactions:

Promoter Regions: It has been used to detect the formation of open promoter complexes, where DNA strands separate to allow for transcription initiation. nih.govnih.gov

A-tracts: Studies on tracts of adenine residues (A-tracts) have utilized DEPC to reveal unique conformations and distortions that differ from standard B-DNA. oup.comgatech.edu The reactivity pattern of DEPC with adenines in A-tracts has provided evidence for distinct structural variants in solution. oup.com

Drug-DNA Interactions: The structural perturbations induced by DNA-binding drugs can be mapped using DEPC. For example, the binding of the antitumor agent C-1305 was shown to increase DEPC reactivity at guanine triplets, indicating a significant distortion of the major groove. oup.com

A key advantage of DEPC is its ability to detect structural distortions even within regions of DNA that are protected in other footprinting methods. nih.govspringernature.com When used in conjunction with other probes like potassium permanganate (B83412) (KMnO4), which primarily reacts with unstacked thymines, a comprehensive analysis of DNA melting and distortion across all sequence regions can be achieved. nih.govspringernature.com

Table 2: DEPC Reactivity in DNA Structural Probing

| DNA Feature | DEPC Reactivity Pattern | Inferred Structural Information | References |

|---|---|---|---|

| Open Promoter Complex | Increased reactivity at purines within the melted region. | Localized DNA strand separation. | nih.govnih.gov |

| A-tracts | Distinct patterns of reactivity with adenine residues. | Presence of non-B-form DNA conformations. | oup.comgatech.edu |

| Drug-Induced Distortions | Enhanced reactivity at specific purine sequences upon drug binding. | Alteration of DNA secondary structure, such as groove widening. | oup.com |

Applications in Molecular Biology and Enzymology Assays

Integration of this compound-Treated Water in In Vitro Transcription Assays

The integrity of RNA is paramount in molecular biology experiments, and in vitro transcription assays are no exception. These assays are highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous and robust enzymes. ucsd.edubitesizebio.com To counteract this threat, water and solutions used in these experiments are often treated with this compound. nih.govmybiosource.com

DEPC inactivates RNases through the covalent modification of histidine residues within the enzyme's active site. bitesizebio.com The process involves treating water with a low concentration of DEPC (typically 0.1%), followed by incubation to allow for the inactivation of any contaminating RNases. ucsd.edunih.gov Crucially, the DEPC must then be removed by autoclaving, as residual DEPC can inhibit the transcription reaction itself by modifying the RNA polymerase or other protein components. neb.comresearchgate.net Autoclaving breaks down DEPC into ethanol and carbon dioxide, which are then eliminated. bitesizebio.com

The use of DEPC-treated water is a standard preparatory step for ensuring the high quality and reproducibility of in vitro transcription assays. nih.gov It is essential for preparing transcription buffers, nucleotide stock solutions, and for dissolving the DNA template. nih.gov While commercially available nuclease-free water is an alternative, the in-lab preparation of DEPC-treated water remains a common and effective practice. nih.govneb.com

Essential Role in Ribonucleic Acid Isolation and Downstream Analytical Workflows

The primary challenge in any procedure involving RNA is preventing its degradation by RNases. ucsd.edumicrobenotes.com DEPC plays a critical role in creating an RNase-free environment for RNA isolation and subsequent downstream applications. neodx.inmpbio.comgeneticeducation.co.in

During RNA isolation, all aqueous solutions, including buffers and water for resuspending the final RNA pellet, are typically prepared with DEPC-treated water. microbenotes.comnih.gov This precautionary measure ensures that the RNA is not degraded by nucleases introduced from external sources. nih.gov The principle remains the same as for in vitro transcription: DEPC inactivates RNases, and is subsequently removed by autoclaving to prevent interference with downstream enzymatic reactions such as reverse transcription, RT-PCR, and in the preparation of samples for Northern blotting. tiarisbiosciences.comhimedialabs.com

Beyond treating solutions, DEPC can be used to decontaminate glassware and non-disposable plasticware. ucsd.edu By rinsing with a DEPC solution and then autoclaving, a researcher can effectively eliminate RNases from these surfaces. ucsd.edu This comprehensive approach to creating an RNase-free workspace is fundamental to the success of virtually all RNA-based molecular biology workflows. geneticeducation.co.innih.gov

Modulation of Enzyme Activities Beyond Nuclease Inhibition (e.g., Ryanodine (B192298) Receptors, ATP-sensitive Potassium Channels)

While renowned for its nuclease-inhibiting properties, DEPC's reactivity with histidine residues makes it a useful tool for studying the function of other proteins where histidine plays a critical role. nih.govnih.gov By modifying these residues, DEPC can modulate the activity of various enzymes and ion channels, providing insights into their structure-function relationships. nih.govnih.govnih.gov

Ryanodine Receptors: In studies of the ryanodine receptor (RyR), a calcium release channel in the sarcoplasmic reticulum, DEPC has been shown to inactivate ryanodine binding in a concentration- and time-dependent manner. nih.govnih.govsigmaaldrich.com The reversal of this inactivation by hydroxylamine (B1172632) suggests the specific modification of histidine residues. nih.gov This modification leads to an increase in the Ca2+-permeability of sarcoplasmic reticulum vesicles, indicating that a histidine residue is involved in the channel's gating mechanism or in a conformational change necessary for Ca2+ binding. nih.govsigmaaldrich.com

ATP-sensitive Potassium (KATP) Channels: DEPC has been used to investigate the activity of KATP channels, which are crucial in cellular metabolism. nih.govncku.edu.tw Studies on pituitary GH(3) cells demonstrated that DEPC directly stimulates KATP channel activity, leading to an increased mean open time of the channel without altering its single-channel conductance. nih.gov This effect, which was attenuated by the KATP channel blocker glibenclamide, suggests that DEPC's modification of histidine residues enhances channel activity and influences the functional activities of these cells. nih.govncku.edu.twmodeldb.science Further research has implicated specific histidine residues in the sulfonylurea receptor (SUR1) subunit as being essential for the zinc-induced activation of the KATP channel, an effect that is blocked by pre-incubation with DEPC. researchgate.net

Table 3: Modulation of Enzyme and Ion Channel Activity by DEPC

| Target Protein | Effect of DEPC | Inferred Role of Histidine Residues | References |

|---|---|---|---|

| Ryanodine Receptor | Inactivation of ryanodine binding; activation of Ca2+ release. | Involved in Ca2+ binding or a conformational change required for binding. | nih.govnih.govsigmaaldrich.comdntb.gov.ua |

| ATP-sensitive Potassium (KATP) Channel | Direct stimulation of channel activity; increased mean open time. | Part of the channel's activation mechanism. | nih.govncku.edu.twmodeldb.sciencemodeldb.science |

Utility in Hybridization-Based Techniques (e.g., Dot blot hybridization)

The principles that make DEPC essential for RNA isolation and handling also apply to hybridization-based techniques that utilize RNA, such as dot blot hybridization. In these methods, maintaining the integrity of the RNA probe and the target RNA is crucial for obtaining accurate and reliable results.

DEPC-treated water and buffers are used throughout the preparation of samples for dot blot hybridization to prevent RNA degradation. This ensures that the RNA molecules being analyzed are full-length and capable of hybridizing specifically to the probe. The use of DEPC in these workflows is a foundational aspect of good laboratory practice for any RNA-related experiment.

Computational and Theoretical Approaches in this compound Research

Computational and theoretical methods are increasingly vital in elucidating the complex behaviors of this compound (DEPC) at a molecular level. These approaches complement experimental data, providing deeper insights into its interactions with biomolecules and its environmental fate.

Molecular Modeling of this compound Interactions with Biomolecules

Molecular modeling has become an indispensable tool for understanding the nuanced interactions between this compound and biological macromolecules, particularly proteins and nucleic acids. acs.orgnsf.govnih.gov As a reagent for covalent labeling mass spectrometry (CL-MS), DEPC's utility is enhanced by computational models that can interpret and contextualize its labeling patterns. nsf.govacs.org DEPC is a hydrophobic molecule that reacts with several nucleophilic amino acid residues, including histidine, lysine, cysteine, serine, threonine, and tyrosine, as well as the protein N-terminus. nsf.govosu.edunih.gov Molecular modeling helps to rationalize the observed reactivity, which is not solely dependent on solvent accessibility.

A key finding from computational studies is the significant influence of the local microenvironment on DEPC's reactivity. osu.edu For instance, modeling has shown that the presence of nearby hydrophobic residues can increase the local concentration of DEPC, promoting the modification of serine, threonine, and tyrosine residues even when they have low solvent exposure. acs.orgosu.edu This insight is critical for accurately interpreting CL-MS data.

Furthermore, molecular dynamics (MD) simulations have been employed to study the binding of DEPC-labeled proteins. acs.orgresearchgate.net These simulations can provide a dynamic view of how DEPC modification might influence protein conformation and interactions. For example, in studies of protein-nucleic acid complexes, modeling helps to confirm that observed changes in DEPC labeling upon binding are due to structural changes rather than direct reactions with the nucleic acids at the concentrations used. acs.org Models of protein complexes, such as the chemotaxis histidine kinase (CheA) system, have been used to correlate changes in DEPC labeling with the known binding interfaces, validating the experimental approach and sometimes providing new structural details not resolved in existing models. acs.orgnih.gov

Predictive Modeling of this compound Degradation Mechanisms and Atmospheric Fate

Predictive modeling is crucial for understanding the environmental impact of chemical compounds. For this compound, research has focused on its degradation in both aqueous and atmospheric environments. In aqueous solutions, DEPC is known to be unstable, readily undergoing hydrolysis to form ethanol and carbon dioxide. sigmaaldrich.comwikipedia.org This reaction is accelerated in the presence of nucleophiles. wikipedia.org

More advanced predictive modeling has been applied to understand its atmospheric fate. The gas-phase degradation of DEPC initiated by hydroxyl (OH) radicals and chlorine (Cl) atoms has been studied using both experimental and theoretical approaches. researchgate.net These studies are significant as dicarbonyl compounds are of growing environmental concern. researchgate.net

Theoretical calculations support experimental findings from infrared spectroscopy to identify the products of photo-oxidation. researchgate.net The predicted degradation products include other dicarbonyl compounds like CH₃CH₂OC(O)OC(O)CH₃ and CH₃CH₂OC(O)OC(O)H, as well as acetic acid, formic acid, formaldehyde, carbon monoxide, and carbon dioxide. researchgate.net

Kinetic studies combined with computational modeling have determined the rate coefficients for these atmospheric reactions:

k(OH) = 1.2 × 10⁻¹² cm³ molec⁻¹ s⁻¹

k(Cl) = 3.4 × 10⁻¹² cm³ molec⁻¹ s⁻¹

Based on these reaction rates, the atmospheric lifetime of DEPC can be predicted, offering insights into its persistence and potential for long-range transport. researchgate.net The use of computational tools like the Gaussian09 program helps determine the activation energy of various reaction pathways, identifying the most likely degradation mechanisms. researchgate.net

| Parameter | Value | Source |

| Reaction Rate with OH Radicals (kOH) | 1.2 × 10⁻¹² cm³ molec⁻¹ s⁻¹ | researchgate.net |

| Reaction Rate with Cl Atoms (kCl) | 3.4 × 10⁻¹² cm³ molec⁻¹ s⁻¹ | researchgate.net |

This interactive table summarizes the kinetic data for DEPC's atmospheric degradation.

Integration of Covalent Labeling Data with Computational Protein Structure Prediction

A powerful application of DEPC is in hybrid methods that combine experimental covalent labeling data with computational protein structure prediction. nsf.gov While DEPC labeling provides valuable information on residue solvent accessibility and microenvironment, the data is typically sparse and insufficient on its own to determine a protein's three-dimensional structure. acs.orgnsf.govosu.edu Computational methods are necessary to bridge this gap. nsf.gov

The Rosetta molecular modeling suite is a prominent tool used for this purpose. nsf.govnih.gov Algorithms have been specifically developed to incorporate DEPC labeling data as constraints in protein structure prediction. acs.orgnih.govnsf.gov A specialized score term within Rosetta evaluates candidate protein models based on their agreement with the experimental DEPC data. nsf.govosu.edu For instance, the algorithm can reward models where labeled serine, threonine, and tyrosine residues are located in hydrophobic environments, and where labeled histidine and lysine residues are solvent-exposed, consistent with experimental observations. acs.orgnsf.gov This integration has been shown to significantly improve the accuracy of tertiary structure predictions, reducing the root-mean-square deviation (RMSD) of the best-scoring models compared to predictions without the experimental data. nsf.govosu.edu

| Computational Tool | Application with DEPC Data | Key Findings |

| Rosetta | Integrates DEPC labeling data as a scoring function to guide and refine protein structure prediction. acs.orgnih.govnsf.gov | Improves model accuracy, reducing RMSD and helping to select near-native structures from decoys. nsf.govosu.edu |

| AlphaFold | DEPC labeling provides experimental validation for predicted structures and protein-protein interfaces. nih.govnih.gov | Confirms binding sites and conformational states predicted by AlphaFold; data can be used to score and select correct complex models when predictions are ambiguous. biorxiv.orgnih.govnih.gov |

This interactive table outlines the integration of DEPC data with major computational protein structure prediction platforms.

Degradation Pathways and Byproduct Formation in Research Contexts

Hydrolytic Decomposition Mechanisms of Diethyl Pyrocarbonate

DEPC is inherently unstable in aqueous solutions and undergoes hydrolytic decomposition. wikipedia.org The primary mechanism involves the nucleophilic attack of water on the carbonyl carbons of the pyrocarbonate structure. This reaction breaks down DEPC into two principal, and generally innocuous, byproducts: ethanol (B145695) (C₂H₅OH) and carbon dioxide (CO₂). sigmaaldrich.combitesizebio.com

The chemical equation for this hydrolysis is: (C₂H₅OCO)₂O + H₂O → 2 C₂H₅OH + 2 CO₂

The rate of this decomposition is highly dependent on several factors, including pH, temperature, and the presence of nucleophiles. sigmaaldrich.comusbio.net In laboratory settings, water is typically treated with 0.1% v/v DEPC. wikipedia.org To ensure the complete removal of the reactive DEPC, the treated solution is then autoclaved at 121°C for at least 15 minutes. wikipedia.orgresearchgate.net This high-temperature treatment dramatically accelerates the hydrolysis, ensuring that no residual DEPC remains to interfere with subsequent procedures. thermofisher.com The half-life of DEPC in water is approximately 30 minutes, but this is significantly shortened by autoclaving. thermofisher.comcellseco.com The rate of hydrolysis is also pH-dependent; for instance, in a phosphate (B84403) buffer at 25°C, the half-life of DEPC is 4 minutes at pH 6 and 9 minutes at pH 7. sigmaaldrich.comusbio.net

Impact of Byproduct Formation on Downstream Biochemical Reactions

While the primary degradation products, ethanol and carbon dioxide, are typically benign, the presence of even trace amounts of unreacted DEPC or other byproducts can have profound negative effects on sensitive downstream biochemical assays. wikipedia.orgresearchgate.net

Residual DEPC or its byproducts can significantly inhibit in vitro transcription. wikipedia.orgcellseco.com The primary mechanism for this inhibition is the chemical modification of the RNA polymerase enzyme. DEPC is known to react with histidine residues, which are often crucial components of an enzyme's active site. wikipedia.orgbitesizebio.com This modification, known as carbethoxylation, can lead to the inactivation of the polymerase, thereby preventing or reducing the synthesis of RNA. wikipedia.org Studies have shown that increasing concentrations of DEPC lead to a corresponding increase in the inhibition of transcription, highlighting the importance of its complete removal. cellseco.comresearchgate.netthermofisher.com

If not completely removed, trace amounts of DEPC can directly and detrimentally modify the RNA molecules under study. wikipedia.org The most significant of these unintended modifications is the carboxymethylation of purine (B94841) residues, particularly the N-7 position of adenine (B156593). researchgate.netdiyhpl.us This chemical alteration can disrupt the structural integrity of the RNA and interfere with its function in downstream applications. wikipedia.orgdiyhpl.us For example, carboxymethylated RNA is translated with very low efficiency and can impair the ability of the RNA to form DNA:RNA or RNA:RNA hybrids, which is critical for techniques like reverse transcription and Northern blotting. diyhpl.us

The Polymerase Chain Reaction (PCR) is another critical molecular biology technique that is sensitive to residual DEPC. clinisciences.comnih.gov The inhibitory effect is primarily directed at the thermostable DNA polymerase (e.g., Taq polymerase) used in the reaction. nih.gov DEPC can modify amino acid residues within the polymerase, leading to its inactivation and subsequent failure of the PCR amplification. nih.gov Therefore, any water or solutions intended for use in PCR must be rigorously treated to ensure the complete degradation and removal of DEPC. nih.govwikilectures.eu

Reactivity of this compound with Common Buffer Components and Implications for Experimental Design

The high reactivity of DEPC is not limited to water and biomolecules; it also readily reacts with components of many common laboratory buffers. This reactivity has major implications for experimental design, as it can both inactivate the DEPC and generate new, potentially interfering compounds. bitesizebio.compromega.co.uk

DEPC's reactivity is primarily with nucleophilic groups, such as amines (-NH), thiols (-SH), and hydroxyls (-OH). sigmaaldrich.combitesizebio.com

Interactive Table: DEPC Reactivity with Common Laboratory Buffers

| Buffer | Reactive Group | Compatibility with DEPC Treatment | Implications for Experimental Design |

| Tris (tris(hydroxymethyl)aminomethane) | Primary Amine (-NH₂) | Incompatible wikipedia.orgpromega.co.uk | DEPC reacts with the amine group, inactivating both the DEPC and the buffering capacity of Tris. thermofisher.compromega.co.ukgenomics.no DEPC should never be added directly to Tris-containing solutions. roche.com |

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Piperazine Amine | Incompatible wikipedia.orgpromega.co.uk | HEPES contains a reactive amine group that reacts with DEPC, making it unavailable to inactivate RNases. bitesizebio.compromega.co.ukcarlroth.com |

| Phosphate-Buffered Saline (PBS) | Phosphate | Compatible wikipedia.org | Phosphate is a poor nucleophile and does not significantly react with DEPC, making PBS a suitable buffer for use with DEPC-treated water. wikipedia.orgusbio.netthermofisher.com |

| MOPS (3-(N-morpholino)propanesulfonic acid) | Morpholino Nitrogen | Generally Compatible wikipedia.orgpromega.co.uk | The tertiary amine in MOPS is less reactive than the primary amines in Tris or HEPES. wikipedia.orgpromega.com It is considered a much better buffer for most RNA work. promega.co.uk |

The strong reaction between DEPC and buffers like Tris and HEPES renders the DEPC ineffective for its primary purpose of inactivating RNases. thermofisher.compromega.co.uk The amine groups in these buffers essentially "sop up" the DEPC. thermofisher.com Therefore, the standard and required practice is to first treat water with DEPC and then autoclave it to completely break down the DEPC. Only after this process should the purified, DEPC-free water be used to dissolve buffer components like Tris or HEPES to create the final, RNase-free solution. diyhpl.us

Safety, Handling, and Environmental Considerations in Laboratory Research

Formation of Carcinogenic Byproducts in Reaction with Ammonia (B1221849) and Ammonium (B1175870) Ions (Ethylcarbamate)

Diethyl pyrocarbonate (DEPC) is a potent inhibitor of RNase enzymes, frequently used to render water and laboratory utensils free from these RNA-degrading enzymes. However, a significant safety concern arises from its reaction with ammonia (NH₃) and ammonium ions (NH₄⁺), which leads to the formation of ethyl carbamate (B1207046). itwreagents.cominchem.org Ethyl carbamate, also known as urethane, is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans. nih.govbohrium.comnih.gov

The reaction occurs because DEPC readily reacts with nucleophiles, and ammonia is a strong nucleophile. itwreagents.comwikipedia.org This reaction can happen at neutral or alkaline pH and even at an acidic pH where an equilibrium between ammonium ions and ammonia exists. inchem.org The presence of ammonium-containing compounds, such as ammonium acetate, which is commonly used in nucleic acid precipitation, can facilitate the formation of this hazardous byproduct. itwreagents.com In fact, research has demonstrated that DEPC can react with ammonia in vivo to form the carcinogen urethane. inchem.orgnih.gov

Model experiments have shown that the amount of ethyl carbamate formed is dependent on the concentrations of both DEPC and the ammonia/ammonium source, as well as the pH of the solution. inchem.org For instance, treating beer, which has a natural ammonium content, with high concentrations of DEPC resulted in detectable levels of ethyl carbamate. inchem.org Due to this reactivity, DEPC was banned for use as an antimicrobial agent in beverages in the United States in 1971. nih.govd-nb.info Given the carcinogenic risk, it is imperative to avoid treating any solutions containing ammonia or primary amines with DEPC. itwreagents.comfishersci.be

Reaction of this compound with Ammonia

| Reactants | Conditions | Major Product | Significance |

|---|---|---|---|

| This compound (DEPC) + Ammonia (NH₃) / Ammonium (NH₄⁺) | Aqueous solutions, presence of Tris buffer, or other amine-containing buffers | Ethyl carbamate (Urethane) | Ethyl carbamate is a known carcinogen. nih.govfda.gov |

Academic Perspectives on Laboratory Safety Protocols and Mitigation Strategies for this compound

The use of this compound (DEPC) in a laboratory setting demands strict adherence to safety protocols to mitigate risks associated with its handling and the potential formation of carcinogenic byproducts. cloudfront.netcarlroth.com Academic and safety guidelines emphasize a comprehensive approach covering personal protection, proper use, and disposal. ontosight.aiscbt.com

Personal Protective Equipment and Handling: DEPC is a lachrymator and irritant to the eyes, skin, and respiratory system. carlroth.comscbt.com Therefore, all work with DEPC must be conducted within a chemical fume hood to ensure adequate ventilation. fishersci.becloudfront.net Mandatory personal protective equipment (PPE) includes safety goggles or a face shield, a lab coat, and chemical-resistant gloves. cloudfront.netamericanbio.com It is crucial to prevent any personal contact with the substance. scbt.com

Mitigation Strategies: A primary strategy to prevent the formation of the carcinogen ethyl carbamate is to avoid using DEPC with solutions containing Tris, ammonia, or other primary amines, as DEPC reacts with them. itwreagents.comwikipedia.org After treating water or buffers, any remaining DEPC must be inactivated. This is typically achieved by autoclaving the solution (e.g., at 121°C for 15-20 minutes per liter), which causes DEPC to hydrolyze into the less harmful products, ethanol (B145695) and carbon dioxide. itwreagents.comsigmaaldrich.com It is important to note that containers should be loosely capped during autoclaving to allow for the release of CO₂ gas. itwreagents.com

Storage and Disposal: DEPC is sensitive to moisture and should be stored in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids, bases, and oxidizing agents. fishersci.becarlroth.com Recommended storage is often refrigerated at 2-8°C. cloudfront.netcarlroth.com All materials contaminated with DEPC, including gloves, pipette tips, and containers, must be treated as hazardous waste and disposed of according to institutional and local regulations. cloudfront.net

DEPC Laboratory Safety and Mitigation

| Safety Aspect | Protocol / Strategy | Rationale |

|---|---|---|

| Handling | Use in a chemical fume hood. cloudfront.net | Prevents inhalation of irritant vapors. scbt.com |

| PPE | Wear safety goggles, gloves, and lab coat. cloudfront.net | Protects skin and eyes from contact. scbt.com |

| Inactivation | Autoclave DEPC-treated solutions. itwreagents.com | Decomposes DEPC into ethanol and carbon dioxide. sigmaaldrich.com |

| Prohibition | Do not use with Tris or ammonia buffers. itwreagents.comwikipedia.org | Prevents formation of carcinogenic ethyl carbamate. itwreagents.com |

| Storage | Store in a cool, dry, well-ventilated area; moisture-sensitive. fishersci.becarlroth.com | Prevents degradation and potential pressure buildup from CO₂. carlroth.com |

| Disposal | Dispose of as hazardous chemical waste. cloudfront.net | Minimizes environmental contamination and exposure risks. |

Atmospheric Degradation Pathways and Environmental Fate of this compound

The environmental persistence of this compound is low due to its susceptibility to degradation through both atmospheric and aquatic pathways.

If released into the atmosphere, DEPC is expected to exist primarily in the vapor phase. The main atmospheric degradation process is its reaction with photochemically produced hydroxyl (•OH) radicals. researchgate.netconicet.gov.arconicet.gov.ar Kinetic studies have determined the rate coefficient for the reaction between DEPC and •OH radicals to be approximately 1.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.netresearchgate.net This reaction initiates the photo-oxidation of DEPC, leading to the formation of various degradation products, including other dicarbonyl compounds, acetic acid, formic acid, formaldehyde, carbon monoxide, and carbon dioxide. researchgate.netconicet.gov.ar Based on this reaction rate, the atmospheric lifetime of DEPC is estimated to be relatively short. Direct photolysis, or breakdown by sunlight, is not considered a significant environmental fate process for DEPC as it lacks the necessary functional groups to absorb light at environmentally relevant wavelengths.

In terrestrial and aquatic environments, the primary fate of DEPC is rapid hydrolysis. wikipedia.orgsigmaaldrich.com DEPC is unstable in aqueous solutions and hydrolyzes to form ethanol and carbon dioxide. itwreagents.comwikipedia.org This hydrolysis process is accelerated in the presence of nucleophiles and is sensitive to pH. wikipedia.orgsigmaaldrich.com Due to this rapid hydrolysis, DEPC is not expected to persist in soil or water, and therefore, it is unlikely to bioaccumulate in the food chain. The main environmental and safety concerns are thus linked to its handling, use, and disposal in the laboratory rather than its long-term environmental impact.

Q & A

Q. How does DEPC inhibit ribonucleases (RNases) in RNA isolation protocols?

DEPC acts as a covalent modifier of RNases by reacting with histidine, lysine, and tyrosine residues in their active sites, irreversibly inactivating them . To ensure efficacy, dissolve DEPC in ultrapure water (0.1% v/v), incubate at 37°C for 1–2 hours, and autoclave to hydrolyze residual DEPC into ethanol and CO₂, which are non-reactive . Note that DEPC may interfere with downstream applications like PCR if not fully inactivated.

Q. What precautions are necessary when handling DEPC in laboratory settings?

DEPC is toxic and a suspected carcinogen. Use in a fume hood with nitrile gloves and eye protection. Avoid contact with amines (e.g., Tris buffers), as they neutralize DEPC’s activity. Store at 2–8°C in airtight containers to prevent hydrolysis .

Q. Why does DEPC require autoclaving after treatment of solutions?

DEPC hydrolyzes in aqueous solutions to form ethanol and CO₂, but incomplete hydrolysis leaves reactive intermediates that can carbethoxylate proteins or nucleic acids. Autoclaving at 121°C for 15–20 minutes ensures complete decomposition .

Advanced Research Questions

Q. How can DEPC be optimized to study protein active-site residues without denaturing the protein?

DEPC selectively modifies histidine and tyrosine residues under mild conditions (pH 6–7, 25°C). Monitor reaction kinetics using UV-Vis spectroscopy (absorbance at 240 nm for histidine adducts). Quench the reaction with 10 mM imidazole and validate modifications via mass spectrometry or Edman degradation .

Q. How do conflicting reports on DEPC’s effects on enzyme activity arise, and how can they be resolved?

Contradictions often stem from variable reaction conditions (e.g., pH, temperature, DEPC concentration). For example, DEPC at 0.5 mM inactivates (1,3)-β-glucanase but preserves activity of other enzymes. Design dose-response experiments (0.1–10 mM DEPC) and use activity assays (e.g., colorimetric substrate cleavage) paired with structural analysis (circular dichroism) to distinguish direct inhibition from structural disruption .

Q. What methodological considerations apply when using DEPC to probe DNA secondary structures?

DEPC reacts with unstacked adenine residues in negatively supercoiled DNA, identifying regions of structural distortion (e.g., cruciforms or Z-DNA). Treat DNA with 1–3% DEPC in 50 mM sodium acetate (pH 4.5) for 5 minutes at 20°C. Stop the reaction with 0.3 M sodium acetate and precipitate DNA. Map modifications via primer extension or Maxam-Gilbert sequencing .

Q. How does DEPC’s hydrolysis rate vary with pH, and how does this impact experimental reproducibility?

Hydrolysis accelerates under alkaline conditions: at pH 3, hydrolysis takes ~4 hours, while at pH 8, it completes in <1 hour. Buffer systems must be adjusted to avoid premature DEPC degradation. For example, use pH 5.5 sodium acetate in RNA isolation protocols to balance DEPC stability and RNase inactivation .

Data Contradiction and Validation Strategies

Q. How can researchers validate DEPC’s specificity in modifying histidine versus tyrosine residues?

Q. Why do some studies report DEPC’s inefficacy against certain RNases, and how can this be addressed?

Some RNases (e.g., RNase A) require higher DEPC concentrations due to shielded active sites. Pre-treat solutions with 0.5% SDS to denature RNases before adding DEPC, or combine DEPC with alternative inhibitors like vanadyl ribonucleoside complexes .

Methodological Workflow Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.